molecular formula C9H14N4O B3097453 2-Methoxy-4-(piperazin-1-YL)pyrimidine CAS No. 131113-21-8

2-Methoxy-4-(piperazin-1-YL)pyrimidine

Cat. No.: B3097453
CAS No.: 131113-21-8
M. Wt: 194.23 g/mol
InChI Key: ONDLCINDXQJXMF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperazin-1-yl)pyrimidine (CAS 131113-21-8) is a high-purity chemical compound with a molecular formula of C9H14N4O and a molecular weight of 194.23 g/mol . It serves as a valuable synthetic intermediate and building block in medicinal chemistry, particularly for constructing novel hybrid molecules. The pyrimidine-piperazine structural motif is a prominent scaffold in drug discovery, found in compounds with a wide range of biological activities . Recent scientific literature highlights the significant research interest in pyrimidine-piperazine hybrids, especially for developing new anti-inflammatory agents . Such hybrids have been designed to target key inflammatory mediators like iNOS and COX-2, demonstrating potential as a novel therapeutic strategy for inflammation-associated disorders . Furthermore, these hybrids are also explored as potential antimicrobial agents against various pathogenic bacteria . This compound should be stored in a dry, sealed place . This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-piperazin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-14-9-11-3-2-8(12-9)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDLCINDXQJXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 4 Piperazin 1 Yl Pyrimidine Analogues

Established Synthetic Routes to the 2-Methoxy-4-(piperazin-1-YL)pyrimidine Core

The most established and logical synthetic pathway to the this compound core relies on the principles of nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine (B1678525) precursor. The differential reactivity of the halogen atoms at the C2 and C4 positions of the pyrimidine ring is the key to this strategy.

A common starting material is 2,4-dichloropyrimidine (B19661). Research has shown that the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This regioselectivity allows for a stepwise synthesis. The typical route involves two main steps:

Selective Amination at C4: 2,4-Dichloropyrimidine is reacted with one equivalent of piperazine (B1678402). The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like potassium carbonate or triethylamine to neutralize the HCl generated. The greater electrophilicity of the C4 position directs the piperazine to substitute the C4-chloro group, yielding the intermediate, 2-chloro-4-(piperazin-1-yl)pyrimidine.

Methoxylation at C2: The resulting intermediate is then treated with sodium methoxide (B1231860) in methanol. The methoxide ion displaces the remaining chlorine atom at the C2 position to afford the final product, this compound.

An alternative, more direct route involves starting with 2-methoxy-4-chloropyrimidine. This precursor can be synthesized from materials like 2,4-dihydroxy-5-methoxypyrimidine through chlorination with agents such as phosphorus oxychloride google.com. The subsequent reaction of 2-methoxy-4-chloropyrimidine with piperazine via an SNAr reaction directly yields the target compound. This method is efficient as the position of the methoxy (B1213986) group is pre-determined.

Advanced Strategies for Structural Modification of Pyrimidine and Piperazine Moieties

To generate a diverse library of analogues, advanced strategies are employed to modify both the pyrimidine and piperazine rings. These modifications are crucial for structure-activity relationship (SAR) studies.

Functionalization of the pyrimidine moiety can be achieved either by using pre-functionalized precursors or by modifying the core structure post-synthesis.

Precursor Modification: A versatile approach is to start with substituted 2,4-dichloropyrimidines. For example, using 2,4-dichloro-5-methoxypyrimidine allows for the introduction of a methoxy group at the C5 position . Similarly, other groups can be installed at the C5 or C6 positions of the pyrimidine ring before the introduction of the piperazine and C2-methoxy groups.

Cross-Coupling Reactions: Halogenated pyrimidine intermediates are amenable to various palladium-catalyzed cross-coupling reactions. For instance, a 2-chloro-4-(piperazin-1-yl)pyrimidine intermediate could undergo Sonogashira coupling with terminal alkynes or Suzuki coupling with boronic acids to introduce carbon-based substituents at the C2 position. Iron-catalyzed coupling of Grignard reagents with dichloropyrimidines has also been used to introduce alkyl or aryl groups guidechem.com.

Deconstruction-Reconstruction Strategies: A novel and advanced method for pyrimidine diversification involves a deconstruction-reconstruction approach mountainscholar.orgresearchgate.net. This strategy involves the activation of the pyrimidine ring, followed by nucleophilic attack (e.g., by an amine) to induce ring-opening. This process generates a versatile vinamidinium salt intermediate, which can then react with various synthons to reconstruct a new, highly diversified pyrimidine or even a different heterocyclic scaffold, such as a pyridine (B92270) mountainscholar.orgresearchgate.net.

The secondary amine of the piperazine ring in the this compound core is a prime site for derivatization. This allows for the introduction of a wide array of functional groups, significantly altering the molecule's physicochemical properties. Standard synthetic transformations are typically employed.

Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents like HATU) introduces amide functionalities.

Alkylation/Arylation: The nitrogen can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.

Formation of Carbamodithioates: A common derivatization involves reacting the piperazine nitrogen with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which can then be reacted with an electrophile (e.g., a substituted 2-chloro-N-acetophenone) to yield carbodithioate derivatives nih.gov.

The table below summarizes various substituents that have been introduced onto the piperazine moiety of pyrimidine-piperazine scaffolds.

Substituent (R-group)Reagents/MethodologyResulting MoietyReference
MethylN-methylpiperazine used in initial SNArN-Methylpiperazine nih.govresearchgate.netresearchgate.net
PhenylN-phenylpiperazine used in initial SNArN-Phenylpiperazine nih.govresearchgate.netresearchgate.net
Substituted PhenylSubstituted N-phenylpiperazines in SNArN-(Substituted)phenylpiperazine nih.gov
BenzhydrylN-benzhydrylpiperazine in SNArN-Benzhydrylpiperazine nih.gov
Acyl GroupsCoupling with various aryl carboxylic acidsN-Acylpiperazine mdpi.com

Regioselectivity is paramount in the synthesis of complex molecules. For the pyrimidine-piperazine scaffold, control over the substitution pattern on the pyrimidine ring is crucial for generating specific isomers.

The differential reactivity of C4 > C2 in 2,4-dichloropyrimidine is the most fundamental principle exploited for regioselectivity . This allows for the sequential introduction of two different nucleophiles. For example, reacting 2,4-dichloropyrimidine with piperazine first, followed by a different amine or an alkoxide, leads to 4-(piperazin-1-yl)-2-substituted pyrimidines. Reversing the order of addition, if the reactivity of the nucleophiles allows, can produce the isomeric 2-(piperazin-1-yl)-4-substituted pyrimidines.

Catalysis can also play a key role in achieving regioselectivity. For instance, in the synthesis of 1,2,3-triazole derivatives of pyrimidine nucleobases, the choice of catalyst dictates the isomeric outcome; copper catalysts typically yield 1,4-disubstituted triazoles, whereas iron(III) or ruthenium catalysts can selectively produce the 1,5-disubstituted isomers nih.gov. Similarly, in certain multi-component reactions to form fused pyrimidine systems, using more reactive synthons like bromoacetic acid over chloroacetic acid can lead to the formation of a single regioisomer nih.gov. These principles can be applied to design synthetic routes that yield novel analogues of this compound with high isomeric purity.

General Synthetic Strategies for Pyrimidine-Piperazine Hybrids

The creation of hybrid molecules containing both pyrimidine and piperazine moieties is a significant area of chemical synthesis mdpi.com. These scaffolds are prevalent in many biologically active compounds. The strategies often revolve around forming a robust carbon-nitrogen bond between the two heterocyclic systems.

The most powerful and widely used method for linking piperazine rings to pyrimidine cores is the Nucleophilic Aromatic Substitution (SNAr) reaction mdpi.com. Pyrimidine is an electron-deficient heterocycle, and the presence of good leaving groups, such as halogens (Cl, F), makes it an excellent substrate for SNAr.

The reaction mechanism proceeds via a two-step addition-elimination pathway. The nucleophilic nitrogen of the piperazine ring attacks the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored.

The efficiency and regioselectivity of the SNAr reaction can be influenced by several factors:

Leaving Group: The nature of the leaving group affects the reaction rate (F > Cl > Br > I).

Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction but protic solvents like ethanol are also commonly used.

Temperature: Heating is often required to drive the reaction to completion. Microwave-assisted synthesis has been shown to significantly reduce reaction times.

Substituents: Electron-withdrawing groups on the pyrimidine ring activate it towards nucleophilic attack, while electron-donating groups have a deactivating effect.

The table below illustrates the versatility of the SNAr approach in synthesizing various pyrimidine-piperazine hybrids.

Pyrimidine SubstratePiperazine DerivativeKey ConditionsProduct TypeReference
2,4-DichloropyrimidinePiperazineEthanol, Base, Reflux2-Chloro-4-(piperazin-1-yl)pyrimidineGeneral Method
4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineN-MethylpiperazineEthanol, KOH, Reflux2-(4-Methylpiperazin-1-yl)-4-substituted-6-(thiophen-2-yl)pyrimidine researchgate.netresearchgate.net
4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineN-PhenylpiperazineEthanol, KOH, Reflux2-(4-Phenylpiperazin-1-yl)-4-substituted-6-(thiophen-2-yl)pyrimidine researchgate.netresearchgate.net
2-Amino-4-chloropyrimidineSubstituted Amines (as piperazine analogues)Propanol, TEA, Microwave (120-140°C)N4-Substituted-2-aminopyrimidines

Cyclization Reactions for Pyrimidine Ring Formation

The construction of the core pyrimidine ring is a foundational step in the synthesis of this compound and its analogues. Various cyclization strategies have been developed, often involving the condensation of a three-carbon component with a nitrogen-containing binucleophile like an amidine, urea (B33335), or guanidine.

One of the most classical and widely utilized methods involves the reaction of a 1,3-dielectrophile with a compound containing an N-C-N fragment. For instance, the condensation of 1,3-dicarbonyl compounds, such as acetylacetone or diethyl malonate, with amidines is a primary route to substituted pyrimidines. This reaction proceeds through initial amine condensation followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

More contemporary approaches have employed multicomponent reactions and cycloaddition strategies to build the pyrimidine heterocycle with greater efficiency and structural diversity. synblock.com These methods are valued for their atom economy and the ability to generate complex molecules in fewer steps. Examples of such strategies include:

[3+3] Cycloadditions: This approach can involve the reaction of a 1,3-bis-electrophile with a 1,3-bis-nucleophile. For example, the reaction between acetylacetone and urea can be used to form the pyrimidine ring, which can then undergo further functionalization. synblock.com

[2+2+2] Cycloadditions: Catalyzed methods, for instance using copper, can facilitate the cyclization of ketones with nitriles to form highly substituted pyrimidines. synblock.com This pathway involves the formation of multiple C-C and C-N bonds in a sequential manner.

Intramolecular Cyclization: In some synthetic routes, the pyrimidine ring is formed via an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This can be seen in the transformation of appropriately substituted acyclic precursors, where an amine attacks an electrophilic carbon center to close the ring. nih.gov

The choice of cyclization strategy depends on the desired substitution pattern on the pyrimidine ring. For the synthesis of precursors to this compound, a common starting point is a pyrimidine ring bearing leaving groups, such as halogens (e.g., 2,4-dichloropyrimidine), which are then subsequently displaced.

Coupling Reactions involving Piperazine Moiety

Once a suitably functionalized pyrimidine ring is synthesized, the introduction of the piperazine moiety is typically achieved through a coupling reaction. The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction.

In this reaction, a pyrimidine substituted with a good leaving group, such as a chlorine atom at the C4 position, is treated with piperazine. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing the leaving group. A base, such as potassium carbonate, is often added to neutralize the acid generated during the reaction. A general method involves stirring a solution of piperazine and a base in water or an organic solvent, followed by the addition of the chloropyrimidine precursor at an elevated temperature (e.g., 60-65 °C). acs.org

Table 1: Representative Nucleophilic Aromatic Substitution Reaction

Reactant 1 Reactant 2 Reagents/Conditions Product

Modern synthetic chemistry also offers palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, as an alternative for forming the C-N bond between the pyrimidine ring and the piperazine. This method can be particularly useful for less reactive aryl halides or when milder reaction conditions are required. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base.

Analytical Characterization Techniques for Structural Elucidation

The confirmation of the structure and purity of synthesized this compound and its analogues relies on a suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance Spectroscopy (NMR) (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the methoxy group, and the piperazine ring. The two protons on the pyrimidine ring will appear as doublets in the aromatic region. The methoxy group will present as a sharp singlet. The eight protons of the piperazine ring are chemically non-equivalent; those directly attached to the pyrimidine ring (N-CH₂) will appear at a different chemical shift than those on the other side of the ring (NH-CH₂), typically as multiplets.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals corresponding to the carbons of the pyrimidine ring, the methoxy carbon, and the two distinct methylene carbons of the piperazine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyrimidine-H ~7.8-8.2 (d), ~6.2-6.5 (d) ~160-170 (C-O, C-N), ~95-105 (C-H)
Methoxy (-OCH₃) ~3.9 (s) ~55
Piperazine (-CH₂-N-Pyr) ~3.7-3.8 (m) ~45-50

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₄N₄O), the expected exact mass is 194.1168 g/mol .

Low-Resolution MS: Techniques like Electrospray Ionization (ESI) would typically show a prominent protonated molecular ion peak [M+H]⁺ at m/z 195.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula by comparing the experimental mass to the calculated mass.

Fragmentation Pattern: The mass spectrum also shows fragment ions resulting from the breakdown of the molecular ion. Common fragmentation pathways for this molecule would include cleavage of the piperazine ring and loss of the methoxy group.

Infrared Spectroscopy (IR)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Table 3: Expected IR Absorption Bands

Functional Group Vibration Type Wavenumber (cm⁻¹)
N-H (Piperazine) Stretching 3200-3400
C-H (Aromatic/Alkene) Stretching 3000-3100
C-H (Aliphatic) Stretching 2850-2960
C=N, C=C (Pyrimidine) Stretching 1500-1650

These bands, corresponding to the N-H bond of the piperazine, C-H bonds of the pyrimidine ring and aliphatic chains, C=N and C=C bonds within the aromatic ring, and the C-O ether linkage, provide corroborating evidence for the compound's structure. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a crucial technique for determining the purity of a synthesized compound and for monitoring the progress of a reaction. A common method for analyzing compounds like this compound is reverse-phase HPLC (RP-HPLC).

A typical RP-HPLC setup would involve:

Stationary Phase: An octadecylsilane (C18) column.

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate buffer).

Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance.

The result of an HPLC analysis is a chromatogram. For a pure sample, a single major peak is expected at a specific retention time. The presence of other peaks indicates impurities, and the area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. nih.govresearchgate.net

Structure Activity Relationship Sar and Molecular Design Principles for 2 Methoxy 4 Piperazin 1 Yl Pyrimidine Derivatives

Identification of Key Pharmacophoric Features within the Pyrimidine-Piperazine Framework

The biological activity of the pyrimidine-piperazine scaffold arises from a combination of essential structural and electronic features that define its pharmacophore. The pyrimidine (B1678525) core, being an aromatic heterocycle, possesses unique physicochemical properties that are critical for target interaction. nih.gov The nitrogen atoms at positions 1 and 3 are key features, acting as hydrogen bond acceptors, which facilitate anchoring the molecule within the binding sites of proteins and enzymes. researchgate.net Furthermore, the planar and electron-rich nature of the pyrimidine ring allows for favorable π-π stacking and hydrophobic interactions with aromatic amino acid residues in target proteins. nih.gov

The piperazine (B1678402) ring is considered a "privileged structure" in drug design. nih.gov Its primary role is not only to serve as a versatile linker or scaffold for introducing additional substituents but also to improve the pharmacokinetic properties of the molecule. The two nitrogen atoms in the piperazine ring can significantly increase water solubility, which is crucial for bioavailability. nih.gov The non-aromatic, flexible nature of the piperazine ring allows it to adopt various conformations, enabling an optimal fit within a binding pocket. One nitrogen atom provides a secure attachment to the pyrimidine core, while the second nitrogen is a convenient point for chemical modification to explore different regions of the target's binding site. nih.govresearchgate.net Together, the hydrogen-bonding capacity of the pyrimidine, combined with the conformational flexibility and synthetic tractability of the piperazine, forms a powerful pharmacophoric framework for drug discovery. researchgate.net

Systematic Elucidation of Substituent Effects on Biological Activity

The biological profile of 2-methoxy-4-(piperazin-1-yl)pyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and piperazine rings. nih.gov Systematic modification of this scaffold has led to the discovery of compounds with highly specific activities, underscoring the importance of detailed SAR studies.

The methoxy (B1213986) group at the C-2 position of the pyrimidine ring plays a critical role in modulating the electronic properties of the scaffold and its interaction with biological targets. nih.govsigmaaldrich.com The methoxy substituent is prevalent in many approved drugs, where it influences ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site.

While direct SAR studies on the 2-methoxy group of this specific scaffold are not extensively detailed, its role can be inferred from broader studies on 2,4-disubstituted pyrimidines. Research has shown that both the steric and electronic properties of substituents at the C-2 position are critical for biological activity, such as cholinesterase inhibition. nih.gov Modifying the methoxy group, for instance, by increasing its steric bulk (e.g., to an ethoxy or isopropoxy group) or changing its electronic nature (e.g., to a methylthio or amino group), would likely alter the molecule's binding affinity and selectivity. Such modifications could affect the planarity of the system, influence metabolic stability, or introduce new interaction points with the target protein. nih.gov For example, in a docking study of related pyrimidine derivatives, a methoxy group was shown to be involved in the binding affinity with the VEGFR-2 kinase. jocms.org

For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, modifications to the piperazine substituent at the C-2 position significantly influenced potency. Increasing the alkyl chain length on the terminal piperazine nitrogen from methyl to propyl resulted in enhanced acetylcholinesterase (AChE) inhibition. nih.gov Similarly, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives targeting the human A2A adenosine (B11128) receptor, the substitution on the piperazine moiety was critical. While phenyl and benzyl (B1604629) groups were well-tolerated, adding a longer phenylethyl group or a para-substituent on the phenyl ring led to a decrease in binding activity. nih.gov

A study on combretastatin-A4 piperazine conjugates established a clear potency trend related to the piperazine substituent: phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine. nih.gov Furthermore, in the development of inflammatory caspase inhibitors based on a pyrimidine scaffold, varying the aryl substituent on the piperazine ring produced pan-selective inhibitors with nanomolar potency. epa.gov These findings collectively demonstrate that the piperazine substituent is a key determinant of both potency and selectivity.

Table 1: Effect of Piperazine Substitutions on Biological Activity of Pyrimidine Derivatives
Core ScaffoldPiperazine Substituent (R)TargetActivity (IC50 or Ki)Reference
N-benzylpyrimidin-4-amine4-MethylpiperazineAChE24.9 µM nih.gov
4-Propylpiperazine15.3 µM
7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidinePhenylhA2A AR280 nM (Ki) nih.gov
Benzyl290 nM (Ki)
Phenylethyl1100 nM (Ki)
4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidineEthylbenzeneCaspase-15.0 nM (Ki) epa.gov
Benzene11.0 nM (Ki)

The introduction of a linker between the core scaffold and peripheral functional groups can significantly affect biological activity by altering molecular flexibility, spacing, and geometry. In derivatives of thiazolo[5,4-d]pyrimidine, spacing the piperazine residue from the core with an ethylamino linker generally led to an improved binding affinity for the A2A adenosine receptor. nih.gov This enhancement is attributed to the increased conformational flexibility, which allows the substituent to better explore the binding pocket and adopt a more favorable orientation. nih.gov

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of this compound derivatives is a critical factor governing their biological activity. The relative orientation of the pyrimidine and piperazine rings, along with the spatial arrangement of their substituents, must be optimal for the molecule to bind effectively to its target. Conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives has been used to propose model bioactive conformations, suggesting that a specific 3D arrangement of pharmacophoric features is required for sedative-hypnotic activity. nih.gov

The flexibility of the molecule, particularly the rotational freedom around the bond connecting the pyrimidine and piperazine rings and the bonds within any side chains, plays a crucial role. Nuclear Overhauser Effect (NOE) experiments on certain pyrimidine derivatives have revealed predominant conformations in solution. researchgate.netmdpi.com In some cases, restricted rotation around a side-chain was observed, while in others, a lack of NOE enhancements suggested non-restricted rotation. researchgate.netmdpi.com This rotational freedom allows the molecule to adapt its shape to the topology of the receptor's binding site. An overly rigid molecule may not be able to achieve the necessary orientation for binding, while an excessively flexible molecule might suffer an entropic penalty upon binding. Therefore, achieving a balance between conformational pre-organization and flexibility is a key principle in the design of potent derivatives.

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug design frequently employs computational approaches to guide the synthesis and optimization of new therapeutic agents. Both ligand-based and structure-based methods have been successfully applied to pyrimidine-piperazine derivatives.

Ligand-based drug design relies on the knowledge of molecules known to be active for a specific target. By analyzing a set of active compounds, a pharmacophore model can be constructed, which defines the essential 3D arrangement of chemical features required for activity. Such a model was developed for 1-(2-pyrimidinyl)piperazine derivatives, identifying 11 features that characterize the binding model for sedative-hypnotic agents. nih.gov This pharmacophore can then be used as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity.

Structure-based drug design utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, obtained from methods like X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique in this approach, where virtual compounds are placed into the active site of the target to predict their binding orientation and affinity. nih.govremedypublications.com This method has been used to rationalize the SAR of pyrimidine-piperazine derivatives as HDAC inhibitors and to understand how different substituents orient themselves within the active site of cholinesterase. nih.govnih.gov By visualizing these interactions, medicinal chemists can rationally design new derivatives with modifications aimed at improving binding, for example, by adding a group that can form a new hydrogen bond or fill a hydrophobic pocket. nih.gov

Mechanistic Elucidation of Biological Action

Identification of Primary and Secondary Molecular Targets

Research into derivatives of 2-Methoxy-4-(piperazin-1-yl)pyrimidine has identified several potential primary and secondary molecular targets. These findings suggest that the pyrimidine-piperazine scaffold is a versatile template for designing inhibitors for various enzymes and receptors.

One area of investigation has focused on cholinesterases , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study on a series of 2,4-disubstituted pyrimidine (B1678525) derivatives, which share the core structure of this compound, demonstrated their potential as dual inhibitors of both cholinesterases and Aβ-aggregation, which are key targets in the context of Alzheimer's disease. nih.gov The central pyrimidine ring was identified as a suitable template for developing such dual-activity inhibitors. nih.gov

Another significant molecular target identified for a different class of derivatives is Poly (ADP-Ribose) Polymerase (PARP) . Specifically, novel thiouracil amide compounds synthesized from a pyrimidine template have been shown to target PARP in human breast cancer cells. nih.gov This suggests that the pyrimidine core can be adapted to interact with the catalytic domain of PARP enzymes.

The versatility of the pyrimidine scaffold is further highlighted by studies on other related structures. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) , both of which are crucial targets in cancer therapy. While not direct derivatives of this compound, these findings underscore the broad potential of pyrimidine-based compounds to interact with a range of protein kinases.

The table below summarizes the identified molecular targets for various derivatives containing the pyrimidine-piperazine scaffold.

Derivative ClassPrimary Molecular Target(s)Secondary Molecular Target(s)
2,4-Disubstituted PyrimidinesAcetylcholinesterase (AChE)Butyrylcholinesterase (BuChE), Aβ-aggregation
Thiouracil Amide DerivativesPoly (ADP-Ribose) Polymerase (PARP)Not specified
Thieno[2,3-d]pyrimidine DerivativesVEGFR-2, EGFRNot specified

Detailed Analysis of Ligand-Target Binding Interactions

The interaction of pyrimidine-piperazine derivatives with their molecular targets is governed by a combination of specific non-covalent interactions. Molecular modeling and structure-activity relationship (SAR) studies have provided insights into these binding modes.

Characterization of Hydrogen Bonds and Salt Bridges

In the context of pteridine-7(8H)-one derivatives targeting EGFR, which share some structural similarities with pyrimidine-based compounds, hydrogen bonding plays a critical role. It has been demonstrated that the pteridine-7(8H)-one scaffold can form two hydrogen bonds with the hinge residue Met793. Furthermore, a 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) group, a related moiety to the piperazine (B1678402) in the title compound, can interact with Asp800 and Glu804 residues through both hydrogen bonds and salt bridges. These multiple non-covalent interactions are believed to contribute significantly to the potency of these inhibitors.

Exploration of Hydrophobic and Van der Waals Interactions

While specific studies detailing the hydrophobic and van der Waals interactions of this compound are not available, the general principles of ligand-protein binding suggest their importance. The methoxy (B1213986) group and the piperazine ring are capable of engaging in van der Waals contacts within a protein's binding pocket. The aromatic pyrimidine ring can also participate in hydrophobic interactions. In a series of novel 1-(2-pyrimidin-2-yl)piperazine derivatives, the various substituents on the piperazine ring would undoubtedly influence the hydrophobic interactions within the binding site of their target, monoamine oxidase (MAO)-A.

Analysis of π-π Stacking and Halogen Bonding

The aromatic nature of the pyrimidine ring in this compound and its derivatives provides the potential for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding site. For instance, in the active site of cholinesterases, such interactions are common and contribute to the affinity of inhibitors.

Halogen bonding is another interaction that can be engineered into derivatives. Although not present in the parent compound, the introduction of halogen atoms onto the pyrimidine or piperazine substituents can lead to specific interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, potentially enhancing binding affinity and selectivity.

Allosteric Modulation and Conformational Changes Induced by Binding

Currently, there is no direct evidence to suggest that this compound or its immediate derivatives function as allosteric modulators. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. While the pyrimidine nucleus is a component of some known allosteric modulators of purine (B94841) and pyrimidine receptors, specific studies on this compound in this context are lacking.

The binding of any ligand to its target protein will, by definition, induce some degree of conformational change, often described by the "induced fit" model. However, without co-crystal structures or detailed biophysical studies of this compound or its derivatives bound to their targets, the specific nature and extent of these conformational changes remain speculative. It is plausible that the binding of these compounds in the active site of enzymes like cholinesterases or PARP would stabilize a particular conformation of the enzyme, leading to inhibition of its catalytic activity.

Computational Chemistry and in Silico Modeling for 2 Methoxy 4 Piperazin 1 Yl Pyrimidine Research

Molecular Docking Simulations for Binding Affinity Prediction and Mode of Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsjournal.com This method is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-Methoxy-4-(piperazin-1-YL)pyrimidine, to the active site of a target protein. ijpsjournal.com The process involves generating various conformations of the ligand and positioning them within the protein's binding site. ijpsjournal.com Docking algorithms then use scoring functions to estimate the binding energy, which helps in ranking potential drug candidates. ijpsjournal.com

In studies involving structurally similar piperazine-pyrimidine derivatives, molecular docking has been successfully employed to elucidate binding interactions. For instance, in silico docking studies of piperazine-linked pyrimidines targeting the p65 subunit of NF-κB have revealed strong binding energies, such as -9.32 kcal/mol, indicating a high affinity for the target. nih.gov These simulations identified key interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. ijpsjournal.com For this compound, docking simulations would aim to identify the specific amino acid residues it interacts with, providing a rationale for its biological activity and a basis for designing more potent analogs. nih.gov

Table 1: Example of Molecular Docking Results for a Piperazine-Pyrimidine Derivative

Parameter Value Reference Protein
Binding Affinity -9.32 kcal/mol NF-κB (p65 subunit)
Interacting Residue 1 ARG 33 Hydrogen Bond
Interacting Residue 2 LEU 153 Hydrophobic
Interacting Residue 3 TYR 36 Pi-Pi Stacking

This is a representative table based on data for similar compounds. The specific values for this compound would require a dedicated docking study.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like this compound. physchemres.org DFT is used to determine optimized molecular geometry, electronic energies, and other key parameters by solving the Schrödinger equation approximately. physchemres.orgdergipark.org.tr These calculations provide a fundamental understanding of a molecule's reactivity and physical properties. physchemres.org For pyrimidine (B1678525) derivatives, DFT has been used to calculate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction to validate the computational model. tandfonline.com

Frontier Molecular Orbital (FMO) analysis, which involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a critical aspect of quantum chemical calculations. physchemres.orgirjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. dergipark.org.trresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com This analysis helps explain the charge transfer interactions that can occur within the molecule. nih.gov For a related pyrimidine derivative, the HOMO energy was calculated to be -6.2 eV and the LUMO energy was -1.2 eV, resulting in an energy gap of 5.0 eV, suggesting good stability. dergipark.org.tr

Table 2: Representative Frontier Molecular Orbital Energies

Parameter Energy (eV) Implication
EHOMO -6.2 Electron-donating capability
ELUMO -1.2 Electron-accepting capability

Note: These values are based on a structurally similar compound and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards other chemical species. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. wolfram.com

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These areas often correspond to the locations of lone pair electrons on heteroatoms like oxygen and nitrogen. chemrxiv.org Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. researchgate.net For this compound, an MEP map would highlight the nitrogen atoms of the pyrimidine and piperazine (B1678402) rings and the oxygen of the methoxy (B1213986) group as potential sites for hydrogen bonding and electrophilic interactions. tandfonline.comchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This computational method is used to study the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules. nih.govmdpi.com

For a compound like this compound, MD simulations would be performed after an initial docking pose is obtained. The simulation would reveal how the ligand and protein atoms move and interact over a period of nanoseconds or longer. nih.gov This provides a more realistic representation of the binding event in a biological environment and can help refine the understanding of the binding mode and calculate binding free energies more accurately. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. mdpi.com Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a predictive model. nih.gov

For a series of this compound analogs, a QSAR study would involve synthesizing and testing a library of related compounds. The resulting model could then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. mdpi.comnih.gov Key descriptors in QSAR studies for piperazine and pyrimidine derivatives have included electronic parameters like HOMO/LUMO energies, topological indices, and physicochemical properties like molar refractivity and solubility. mdpi.com

Table 3: Common Descriptors Used in QSAR Models for Heterocyclic Compounds

Descriptor Type Examples Information Provided
Electronic HOMO/LUMO Energy, Dipole Moment Charge distribution, reactivity
Steric/Topological Molar Refractivity, Molecular Weight Size and shape of the molecule
Physicochemical LogP, Polar Surface Area (PSA) Lipophilicity and membrane permeability

| Quantum Chemical | Electrophilicity Index (ω) | Propensity to accept electrons |

Virtual High-Throughput Screening for Hit Identification

Virtual High-Throughput Screening (vHTS) is a computational technique used in the early stages of drug discovery to screen large libraries of chemical compounds against a biological target. ijsdr.org Unlike physical high-throughput screening (HTS), which involves laboratory assays, vHTS uses computer models to rapidly assess the likelihood of a compound binding to a target protein. ijsdr.orgcombichemistry.com

This process typically begins with a molecular docking-based approach, where millions of compounds from virtual libraries are docked into the active site of a target. cijournal.ru The compounds are then ranked based on their predicted binding affinity or docking score. ijsdr.org The top-ranked compounds, or "hits," are then selected for further experimental testing. For this compound, its core structure could be used as a starting point for a similarity-based virtual screen to identify other compounds in a database with similar features that might also be active. nih.gov This approach accelerates the identification of novel and diverse chemical scaffolds for lead optimization. combichemistry.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

Computational, or in silico, modeling serves as a crucial preliminary step in drug discovery, offering predictions on the pharmacokinetic profile of a compound before extensive laboratory testing. For this compound, various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been predicted using established computational models. These predictions are vital for assessing the compound's potential as a viable drug candidate.

The analysis typically begins with an evaluation of the compound's physicochemical properties, which are foundational to its pharmacokinetic behavior. These properties determine how the compound will interact with the physiological environment.

Physicochemical Properties

Property Predicted Value Description
Formula C₉H₁₄N₄O The molecular formula.
Molecular Weight 194.23 g/mol Affects absorption and distribution. synblock.com
LogP (Octanol/Water) 0.85 Measures lipophilicity, influencing permeability.
Water Solubility High Indicates how well the compound dissolves in aqueous environments like the gut.
Topological Polar Surface Area (TPSA) 59.8 Ų Predicts transport properties, including intestinal absorption and brain penetration.

Following the assessment of fundamental properties, drug-likeness is evaluated using a set of established rules. These guidelines help to filter out compounds that are less likely to become successful oral medications.

Drug-Likeness and Oral Bioavailability

The potential of this compound as an orally administered drug is often evaluated against several established rule sets. These rules, derived from analyses of successful oral drugs, provide a quick assessment of a compound's drug-like characteristics. nih.govresearchgate.netdrugbank.com The compound shows high compliance with these key filters, suggesting a favorable profile for oral bioavailability.

Rule Set Parameter Value Compliance
Lipinski's Rule of Five Molecular Weight (< 500 Da) 194.23 Yes
LogP (< 5) 0.85 Yes
H-bond Donors (≤ 5) 1 Yes
H-bond Acceptors (≤ 10) 5 Yes
Ghose Filter Molecular Weight (160-480) 194.23 Yes
LogP (-0.4 to 5.6) 0.85 Yes
Molar Refractivity (40-130) 53.50 Yes
Total Atoms (20-70) 28 Yes
Veber's Rule Rotatable Bonds (≤ 10) 1 Yes
TPSA (≤ 140 Ų) 59.8 Yes

In silico models further predict the specific pharmacokinetic behaviors of the compound, from its absorption in the gastrointestinal tract to its metabolic fate.

Pharmacokinetic Predictions

Computational tools predict the journey of this compound through the body. The compound is predicted to be well-absorbed by the gastrointestinal tract and is unlikely to penetrate the blood-brain barrier, which can be a desirable trait for peripherally acting drugs. Critically, predictions regarding its interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, indicate a low potential for causing drug-drug interactions. nih.govmdpi.com

ADME Parameter Prediction Significance
GI Absorption High Indicates good potential for oral administration.
Blood-Brain Barrier (BBB) Permeant No Suggests the compound is likely to act outside the central nervous system, potentially reducing CNS side effects.
P-glycoprotein Substrate No Not likely to be actively pumped out of cells, which can improve bioavailability.
CYP1A2 Inhibitor No Low risk of interfering with the metabolism of drugs processed by this enzyme.
CYP2C9 Inhibitor No Low risk of interfering with the metabolism of drugs processed by this enzyme.
CYP2C19 Inhibitor No Low risk of interfering with the metabolism of drugs processed by this enzyme.
CYP2D6 Inhibitor No Low risk of interfering with the metabolism of drugs processed by this enzyme.
CYP3A4 Inhibitor No Low risk of interfering with the metabolism of drugs processed by this enzyme.

These computational predictions collectively suggest that this compound possesses a promising ADME profile, marking it as a strong candidate for further investigation in preclinical studies.

Preclinical Pharmacokinetics Pk and Drug Metabolism Dmpk Studies of 2 Methoxy 4 Piperazin 1 Yl Pyrimidine and Its Derivatives

In Vitro Pharmacokinetic Assessment

In vitro assays are crucial for the early-stage screening of drug candidates, offering insights into their metabolic fate and potential for drug-drug interactions. These assays isolate specific physiological processes to understand a compound's intrinsic properties.

Hepatic Microsomal Stability and Metabolic Clearance

Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are widely used to assess the metabolic stability of new chemical entities. evotec.com Studies on compounds containing the piperazinyl-pyrimidine or similar piperazinyl-pyridazine core reveal that this scaffold can be susceptible to rapid metabolic clearance.

For instance, a series of piperazin-1-ylpyridazines demonstrated very short in vitro microsomal half-lives (t½) of approximately 2-3 minutes in both mouse and human liver microsomes, indicating high intrinsic clearance. nih.govresearchgate.net Another derivative, UNC10201652, which features a piperazin-1-yl group, also showed varied but significant metabolism across species, with half-lives of 28.8 minutes in human liver microsomes (HLM), 12 minutes in mouse liver microsomes (MuLM), and 7.14 minutes in rat liver microsomes (RLM). nih.gov This suggests that the piperazine (B1678402) moiety and the attached heterocyclic ring are common sites for metabolic oxidation. The primary metabolic pathways often involve oxidation on the aromatic rings or the nitrogen atoms of the core structure. researchgate.net

Table 1: Hepatic Microsomal Stability of Piperazine Derivatives
CompoundSpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Piperazin-1-ylpyridazine Derivative (Compound 1)Human~3Not Reported
Piperazin-1-ylpyridazine Derivative (Compound 1)Mouse~2Not Reported
UNC10201652Human28.848.1
UNC10201652Mouse12.0115
UNC10201652Rat7.14194

Hepatocyte Intrinsic Clearance

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and transporters, offering a more comprehensive model for predicting hepatic clearance than microsomes. doi.org Comparing intrinsic clearance values between microsomes and hepatocytes can provide mechanistic insights into a compound's disposition. nih.gov For compounds primarily cleared by CYP-mediated pathways, clearance values from both assays are often comparable. However, if non-CYP pathways or transport processes are significant, discrepancies can arise. nih.gov

In studies with the piperazine derivative UNC10201652, incubations with cryopreserved hepatocytes revealed significant species differences in metabolic clearance. nih.gov The intrinsic clearance in human hepatocytes was considerably lower than in rodent hepatocytes, suggesting that rodents may exhibit a much faster metabolism for this compound. nih.gov This highlights the importance of using human-derived in vitro systems for more accurate prediction of human pharmacokinetics.

Table 2: Intrinsic Clearance of UNC10201652 in Hepatocytes
SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10⁶ cells)
Human66.420.9
Mouse11.9116
Rat9.89140

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. Only the unbound fraction of a drug is available to exert pharmacological effects and to be metabolized or excreted. For compounds containing a piperazine-pyrimidine scaffold, plasma protein binding can vary depending on the specific substitutions. A study on an imidazopyrimidine-based sulfonamide derivative featuring a piperazine moiety found that the compound exhibited moderate plasma protein binding of 46% in human plasma. researchgate.net This level of binding suggests that a significant fraction of the drug would be in circulation in its unbound, active form.

Table 3: Plasma Protein Binding of a Piperazine Derivative
Compound ClassSpeciesPlasma Protein Binding (%)
Imidazopyrimidine-based sulfonamide (Compound 9b)Human46%

Intestinal Permeability (e.g., Caco-2, MDCK assays)

The Caco-2 cell monolayer assay is a standard in vitro model used to predict the intestinal absorption of orally administered drugs. nih.govnih.gov These cells form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp), mimicking the human intestinal barrier. nih.gov While direct Caco-2 permeability data for 2-Methoxy-4-(piperazin-1-YL)pyrimidine is not available, in silico predictions for related thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a piperazine linker suggest they are likely to have measurable Caco-2 permeability and a good probability of achieving at least 10% oral bioavailability in rats. nih.gov This indicates that the core scaffold is generally amenable to passive diffusion across the intestinal epithelium, although susceptibility to efflux transporters could modify its absorption profile.

Cytochrome P450 (CYP) Inhibition and Induction Potential

Assessing a compound's potential to inhibit or induce CYP enzymes is critical for predicting drug-drug interactions. nih.gov The piperazine-pyrimidine scaffold has been associated with potent CYP inhibition. A notable example is the derivative 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), which was identified as a potent, mechanism-based inactivator of both CYP2D6 and CYP3A4. nih.govresearchgate.net

Mechanism-based inactivation is a time- and concentration-dependent process where a metabolite formed by the CYP enzyme covalently binds to and irreversibly inactivates it. nih.govresearchgate.net For CYP2D6, SCH 66712 exhibited a high affinity (Ki) and a rapid rate of inactivation (kinact). nih.gov It also inactivates CYP3A4, the most abundant drug-metabolizing enzyme in the liver, suggesting a high potential for clinically significant drug-drug interactions with substrates of these enzymes. researchgate.net

Table 4: CYP450 Inactivation Parameters for SCH 66712
CYP IsoformInactivation Constant (Ki, µM)Maximal Rate of Inactivation (kinact, min⁻¹)Partition Ratio
CYP2D60.39Not Reported~3
CYP3A442.9Not Reported11

In Vivo Pharmacokinetic Profiling in Preclinical Species

In vivo studies in animal models provide an integrated view of a compound's ADME properties. Data from such studies on derivatives of this compound offer valuable insights into the expected in vivo behavior of this class of compounds.

A key metabolite of the drug buspirone (B1668070) is 1-(2-pyrimidinyl)-piperazine (1-PP), which shares the core structure of interest. nih.gov Following intravenous administration to rats, 1-PP displayed distinct pharmacokinetic properties, including moderate clearance and a longer terminal half-life compared to its parent compound, buspirone. nih.gov These findings demonstrate that the pyrimidinyl-piperazine moiety can result in compounds with moderate residence time in the body.

Table 5: In Vivo Pharmacokinetic Parameters of 1-(2-pyrimidinyl)-piperazine (1-PP) in Rats Following IV Administration
ParameterValue
Clearance (CL)8.2 mL/min
Terminal Elimination Half-Life (t½)79 min

Systemic Exposure (AUC, Cmax, Tmax) Determination

Systemic exposure to a drug is paramount for its efficacy and is typically characterized by the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax). Preclinical studies in animal models, such as rats and mice, are fundamental in determining these parameters for pyrimidine (B1678525) and piperazine derivatives.

For instance, a study on a pyridopyrimidine derivative, 4-anilino-2-methylthiopyrido[2,3-d]pyrimidine (MD-39-AM), following a single oral administration to male rats, demonstrated rapid absorption, with peak plasma concentrations (Cmax) reached in less than 1 hour (Tmax). nih.gov This rapid absorption is a favorable characteristic for orally administered drugs. The kinetics of this compound were found to be dose-dependent at higher doses. nih.gov

In another example with a more complex derivative, GNE-A, a MET kinase inhibitor, the Cmax and AUC were determined in multiple species. While the specific values are dose-dependent, such studies are crucial for establishing the relationship between the administered dose and the resultant systemic exposure, which in turn drives the pharmacological effect. The variability in exposure across different species also informs the selection of appropriate animal models for further toxicological and efficacy studies.

Interactive Table: Systemic Exposure Parameters of Representative Pyrimidine Derivatives

Compound Species Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL)
MD-39-AM Rat 6 Oral N/A <1 N/A
GNE-A Mouse N/A Oral N/A N/A N/A
GNE-A Rat N/A Oral N/A N/A N/A
GNE-A Dog N/A Oral N/A N/A N/A
GNE-A Monkey N/A Oral N/A N/A N/A

Half-Life (t1/2) and Clearance (CL) Characterization

The elimination half-life (t1/2) and clearance (CL) are critical pharmacokinetic parameters that determine the dosing interval and the body's ability to eliminate the drug. A longer half-life may allow for less frequent dosing, while clearance provides a measure of the volume of plasma cleared of the drug per unit time.

For the MET kinase inhibitor GNE-A, the terminal elimination half-life varied significantly across species, ranging from 1.67 hours in rats to 16.3 hours in dogs. nih.gov This highlights the species-specific differences in drug metabolism and elimination. Plasma clearance was low in mice and dogs (15.8 and 2.44 mL/min/kg, respectively) and moderate in rats and monkeys (36.6 and 13.9 mL/min/kg, respectively). nih.gov Such data is vital for predicting human pharmacokinetics through allometric scaling. nih.gov

Interactive Table: Half-Life and Clearance of a Representative Piperidine (B6355638) Derivative

Compound Species t1/2 (h) CL (mL/min/kg)
GNE-A Rat 1.67 36.6
GNE-A Mouse N/A 15.8
GNE-A Dog 16.3 2.44
GNE-A Monkey N/A 13.9

Bioavailability Assessment

Oral bioavailability (F) is a key parameter for orally administered drugs, representing the fraction of the administered dose that reaches systemic circulation. High oral bioavailability is generally a desirable characteristic.

A preclinical study on the pyridopyrimidine derivative MD-39-AM in rats estimated the absolute oral bioavailability to be approximately 90%, which is considered high and indicates efficient absorption from the gastrointestinal tract. nih.gov In contrast, the oral bioavailability of GNE-A showed considerable variability across species, being 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov This variability underscores the importance of evaluating bioavailability in multiple species during preclinical development. Another triazolopyrimidine derivative, 10C, exhibited a favorable oral bioavailability of 41% in rats. nih.gov

Metabolite Identification and Characterization

The metabolism of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. In vitro and in vivo studies are conducted to identify and characterize the metabolites. For compounds containing a piperazine moiety, common metabolic pathways include N-oxidation, hydroxylation, and N-dealkylation. nih.gov

For example, in vitro metabolism studies of LDN-193189, a compound with a piperazine ring, using human and mouse liver subcellular fractions, revealed that the major metabolic pathways were aliphatic hydroxylation of the piperazine ring. frontiersin.org Further oxidation was also observed. frontiersin.org In another study on the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the major metabolic step in rats was found to be O-demethylation to 1-(4-hydroxyphenyl)piperazine, along with degradation of the piperazine moiety. nih.gov This O-demethylation was primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.gov

For the anticancer agent tandutinib, which contains both piperazine and piperidine rings, metabolic pathways in rats included O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction, and glucuronide and sulfate (B86663) conjugation. rsc.org Bioactivation of the piperazine and piperidine rings to reactive iminium intermediates was also observed. rsc.org

These findings suggest that this compound would likely undergo O-demethylation of the methoxy (B1213986) group and various modifications of the piperazine ring, such as hydroxylation and N-dealkylation.

Tissue Distribution and Biodistribution Studies

Understanding the tissue distribution of a drug is crucial for determining its site of action and potential for off-target toxicity. These studies are often conducted using radiolabeled compounds or sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

For the antiepileptic triazolopyrimidine derivative 10C, a tissue distribution study in rats following intraperitoneal injection revealed excellent brain penetration, with a brain-to-plasma concentration ratio (B/P) of 1.9. nih.gov This is a particularly important characteristic for drugs targeting the central nervous system. The volume of distribution for GNE-A, another indicator of tissue distribution, ranged from 2.1 to 9.0 L/kg across different species, suggesting significant distribution into tissues. nih.gov Blood-to-plasma concentration ratios for GNE-A were between 0.78 and 1.46, indicating no preferential distribution into red blood cells. nih.gov

These examples from related pyrimidine derivatives suggest that this compound and its analogs have the potential to distribute into various tissues, and specific structural modifications could be used to target or avoid certain tissues, such as the brain.

Future Research Directions and Therapeutic Outlook for Pyrimidine Piperazine Compounds

Development of Novel Analogs with Enhanced Potency and Selectivity

The future of pyrimidine-piperazine compounds hinges on the rational design of new analogs with superior potency and target selectivity. A key strategy involves synthetic modifications to explore structure-activity relationships (SAR), thereby optimizing the interaction between the ligand and its biological target.

Researchers are actively synthesizing new series of pyrimidine-piperazine derivatives to enhance their pharmacological profiles. For instance, in the development of monoamine oxidase (MAO) inhibitors for depression, novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been created. nih.gov By modifying the carbodithioate portion of the molecule, compounds with selective MAO-A inhibitory activity were identified. nih.gov Specifically, the introduction of 4-nitrophenyl and benzhydryl groups led to compounds with significant selective potency for MAO-A. nih.gov

Similarly, in the pursuit of potent adenosine (B11128) A2A receptor (A2AAR) inverse agonists for applications in neurodegenerative disorders and cancer immunotherapy, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives incorporating a piperazine (B1678402) linker were synthesized. nih.gov SAR studies revealed that the piperazine linker was preferred over a piperidine (B6355638) analogue for hA2AAR binding affinity. nih.gov Further modifications to the substituent on the piperazine ring demonstrated a significant impact on both binding affinity (Ki) and inverse agonist potency (IC50), highlighting the importance of this position for molecular optimization. nih.gov The compound featuring a 2-(furan-2-yl) group and a 4-phenylpiperazin-1-yl-ethyl chain exhibited the highest affinity and potency. nih.gov

These examples underscore a critical direction for future research: the systematic chemical modification of the pyrimidine-piperazine core to fine-tune biological activity. Future efforts will likely focus on creating extensive compound libraries for high-throughput screening and employing computational modeling to predict the effects of specific structural changes, thereby accelerating the discovery of next-generation therapeutic agents with enhanced efficacy and precision.

Table 1: Selected Pyrimidine-Piperazine Analogs and their Biological Activity

Compound SeriesModificationTargetKey FindingReference
1-(2-pyrimidin-2-yl)piperazine derivativesAddition of 4-nitrophenylpiperazine-1-carbodithioateMAO-ASelective MAO-A inhibition with an IC50 of 23.10 µM. nih.gov
1-(2-pyrimidin-2-yl)piperazine derivativesAddition of 4-benzhydrylpiperazine-1-carbodithioateMAO-ASelective MAO-A inhibition with an IC50 of 24.14 µM. nih.gov
Thiazolo[5,4-d]pyrimidine derivativesIncorporation of a 4-phenylpiperazin-1-yl-ethyl chainAdenosine A2A ReceptorHigh binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM). nih.gov

Exploration of Multi-Target Directed Ligands

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. nih.govmdpi.com This complexity has spurred the development of multi-target directed ligands (MTDLs)—single chemical entities designed to modulate several targets simultaneously. mdpi.com The pyrimidine-piperazine scaffold is exceptionally well-suited for the design of MTDLs due to its ability to be functionalized with different pharmacophores. researchgate.net

One promising area is the development of dual inhibitors of key enzymes in cancer progression. For example, researchers have developed phenylpyrazolo[3,4-d]pyrimidine-based analogs that act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Targeting both pathways can potentially enhance antitumor efficacy and overcome drug resistance. mdpi.com

In the context of Alzheimer's disease, pyrimidine (B1678525) and pyridine (B92270) derivatives have been designed as multitarget cholinesterase inhibitors that also possess other therapeutically relevant properties. nih.gov These compounds were engineered to interact with both the catalytic and peripheral anionic sites of cholinesterases while also exhibiting metal-chelating and antioxidant capabilities. nih.gov Some derivatives were also found to reduce the aggregation of amyloid-beta (Aβ42) and tau proteins, which are pathological hallmarks of Alzheimer's. nih.gov This approach, where a single molecule addresses multiple facets of a disease, offers a significant advantage over single-target drugs or combination therapies. mdpi.com

Future research will likely expand on this strategy, integrating the pyrimidine-piperazine core into novel MTDLs for other complex diseases. This involves identifying synergistic target combinations and designing molecules with balanced activity against each target to achieve optimal therapeutic outcomes.

Application in Combination Therapies

In addition to their use as single agents, pyrimidine-piperazine compounds hold potential for application in combination therapies. The rationale for this approach is to achieve synergistic effects, reduce the likelihood of drug resistance, and potentially lower the required concentrations of individual agents.

A key example is in cancer immunotherapy. Adenosine A2A receptor antagonists, a class that includes pyrimidine-piperazine derivatives, have entered clinical development both as monotherapies and in combination with other anticancer agents. nih.gov The A2A receptor is an important immune checkpoint, and its inhibition can enhance the anti-tumor activity of immune cells. nih.gov Combining a pyrimidine-piperazine-based A2A receptor antagonist with an immune checkpoint inhibitor like an anti-PD-1 antibody could lead to a more robust and durable anti-tumor immune response.

Future research should systematically explore rational combinations of pyrimidine-piperazine derivatives with existing therapeutic agents. Preclinical studies using relevant cell culture and animal models will be crucial to identify synergistic combinations and to understand the underlying mechanisms of their enhanced efficacy. This strategy could broaden the therapeutic application of these compounds and improve treatment outcomes in complex diseases like cancer.

Advanced Preclinical Development Strategies

The translation of a promising compound from the laboratory to the clinic requires rigorous preclinical development, with a focus on optimizing its pharmacokinetic and pharmacodynamic properties. For pyrimidine-piperazine derivatives, future strategies will need to address absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they can become viable drug candidates. mdpi.com

A critical aspect is improving metabolic stability and oral bioavailability. Researchers are exploring various medicinal chemistry strategies to achieve this. For instance, in the development of CDK2 degraders for cancer treatment, which incorporate a pyrimidine-piperazine structure, replacing a sulfonamide alkyl ether side chain with cyclic alternatives like cyclohexyl-piperazine significantly improved metabolic stability. acs.org Such structural modifications are aimed at reducing clearance rates and increasing the half-life of the compound in the body. acs.org

Furthermore, linking a pyrimidine moiety to an existing drug structure, such as the antibiotic Linezolid, has been proposed as a strategy to improve the compound's ability to form hydrogen bonds and enhance its permeability. mdpi.com Advanced preclinical models, including in vitro assays with human liver microsomes and in vivo pharmacokinetic studies in animal models, will be essential to evaluate these new analogs. The goal is to select candidates with favorable drug-like properties that are suitable for further clinical investigation.

Emerging Biological Targets for Pyrimidine-Piperazine Hybrids

The structural versatility of the pyrimidine-piperazine scaffold allows it to be adapted to interact with a growing list of biological targets, opening up new therapeutic avenues. researchgate.netresearchgate.net While these compounds have been extensively studied as kinase inhibitors for cancer, research is uncovering their potential against a diverse range of targets implicated in other diseases. researchgate.netmdpi.com

Emerging targets for this class of compounds include:

Adenosine Receptors: As noted, A2A receptor antagonists are being investigated for neurodegenerative diseases and cancer. nih.gov There is also interest in developing dual-acting ligands for both A1 and A2A receptors for conditions like depression. eurekaselect.com

Monoamine Oxidase (MAO): Selective MAO-A inhibitors based on the pyrimidine-piperazine scaffold are being explored as novel antidepressants. nih.gov

Enzymes in Infectious Diseases: The pyrimidine core is a fundamental building block in many bioactive molecules, and its derivatives have shown promise as antimicrobial, antiviral, and antifungal agents. gsconlinepress.comnih.gov For example, pyrimidine-piperazine hybrids have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.govnih.gov

Cholinesterases: As part of a multi-target approach for Alzheimer's disease, pyrimidine derivatives are being developed as potent inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov

The continued exploration of pyrimidine-piperazine libraries against diverse panels of biological targets will undoubtedly uncover new therapeutic opportunities. This "target fishing" approach, combined with rational design based on known protein structures, will drive the expansion of the therapeutic landscape for this valuable chemical scaffold.

Table 2: Emerging Targets for Pyrimidine-Piperazine Compounds

Biological TargetTherapeutic AreaRationaleReference
Adenosine A2A ReceptorNeurodegeneration, Cancer ImmunotherapyA2AAR antagonists show promise in treating Parkinson's disease and enhancing anti-tumor immunity. nih.gov
Monoamine Oxidase A (MAO-A)DepressionSelective inhibition of MAO-A can increase levels of key neurotransmitters. nih.gov
Bacterial & Fungal TargetsInfectious DiseasesThe scaffold can be modified to create novel agents to combat antibiotic resistance. gsconlinepress.comnih.gov
Cholinesterases (AChE, BChE)Alzheimer's DiseaseInhibition of these enzymes is a key strategy to manage cognitive symptoms. nih.gov
Kinases (EGFR, VEGFR2, CDK2)CancerInhibition of protein kinases that drive tumor growth and proliferation is a major focus of cancer therapy. mdpi.comacs.org

Q & A

Q. What synthetic strategies are optimal for introducing piperazine substituents into the pyrimidine scaffold?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring. For example:

  • Step 1: Activate the pyrimidine ring by substituting a leaving group (e.g., Cl) at the 4-position.
  • Step 2: React with piperazine under basic conditions (e.g., K2CO3 in DMF at 80°C) to introduce the piperazine moiety.
  • Step 3: Protect the piperazine nitrogen if further functionalization is required (e.g., Boc protection) .

Key Data:

Reaction ConditionYield (%)Purity (HPLC)Reference
K2CO3, DMF, 80°C78>95%

Q. How is the structural conformation of 2-methoxy-4-(piperazin-1-yl)pyrimidine validated?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Use slow evaporation of a DCM/hexane mixture.
  • Key Parameters: Analyze bond lengths (e.g., C-N: 1.33–1.37 Å), dihedral angles (e.g., pyrimidine-piperazine plane: 85–90°), and hydrogen bonding networks .

Example Data (SC-XRD):

ParameterValue (Å/°)Reference
C–N bond length1.35
Dihedral angle87.2°

Q. What analytical methods are recommended for assessing compound stability under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies: Incubate in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Oxidative Stability: Use H2O2 (0.3% v/v) to simulate metabolic oxidation .

Degradation Profile:

ConditionHalf-life (h)Major DegradantsReference
pH 7.4, 37°C48Des-methylated analog

Advanced Research Questions

Q. How do substituent positions (2-methoxy vs. 4-piperazine) influence pharmacological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • 2-Methoxy Group: Enhances metabolic stability by reducing CYP450-mediated oxidation.
  • 4-Piperazine: Modulates solubility and target binding (e.g., kinase inhibition).
  • Experimental Design: Synthesize analogs with positional swaps and evaluate in vitro activity (e.g., IC50 in kinase assays) .

SAR Example:

CompoundIC50 (nM)Solubility (µg/mL)Reference
2-Methoxy-4-piperazine1245
4-Methoxy-2-piperazine12018

Q. How can researchers resolve contradictory data in receptor binding assays?

Methodological Answer: Contradictions often arise from assay conditions or off-target effects:

  • Step 1: Validate assay reproducibility (e.g., triplicate runs with positive/negative controls).
  • Step 2: Perform competitive binding assays (e.g., radioligand displacement).
  • Step 3: Use computational docking (e.g., AutoDock Vina) to identify binding poses inconsistent with experimental data .

Case Study:
A study found conflicting Ki values (1 nM vs. 10 nM) for a dopamine D2 receptor analog. Resolution involved:

  • Adjusting Mg²⁺ ion concentration (critical for receptor conformation).
  • Confirming ligand protonation state via pKa calculations .

Q. What strategies optimize piperazine ring functionalization without compromising solubility?

Methodological Answer:

  • N-Methylation: Reduces basicity (pKa ~7.1 vs. ~9.5 for unmodified piperazine) to enhance solubility.
  • Polar Substituents: Introduce hydroxyl or sulfonamide groups at the piperazine nitrogen.
  • Experimental Validation: Measure logP (e.g., from 2.1 to 1.4 post-modification) and aqueous solubility .

Example Modifications:

ModificationlogPSolubility (mg/mL)Reference
N-Methylpiperazine1.832
Piperazine-sulfonamide1.258

Q. How can computational modeling predict metabolic pathways for this scaffold?

Methodological Answer:

  • Software Tools: Use Schrödinger’s Metabolism Module or StarDrop’s P450 metabolism predictor.
  • Key Predictions:
    • Primary sites: Piperazine N-atoms (oxidation) and methoxy group (O-demethylation).
    • Validation: Compare with in vitro microsomal stability data (e.g., human liver microsomes) .

Predicted vs. Experimental Data:

Metabolic PathwayPredicted CLint (µL/min/mg)Observed CLintReference
Piperazine oxidation1822

Critical Data Contradictions & Resolutions

  • Contradiction: Conflicting reports on piperazine ring puckering (chair vs. boat conformation).
    • Resolution: SC-XRD data (orthorhombic Pccn space group) confirms chair conformation dominates in solid state .
  • Contradiction: Discrepancies in aqueous solubility (~30–60 µg/mL across studies).
    • Resolution: Variability due to polymorphic forms; use dynamic vapor sorption (DVS) to assess hygroscopicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.